4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline
Overview
Description
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is an organic compound with the molecular formula C13H10F3NS and a molecular weight of 269.29 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline typically involves the reaction of 3-(trifluoromethyl)thiophenol with 4-chloronitrobenzene under basic conditions, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like iron powder in acidic medium.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogen gas and a palladium catalyst or iron powder in acidic medium.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline can be compared with other similar compounds, such as:
4-{[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)aniline: Similar structure but with a methyl group instead of an aniline moiety.
3-(Trifluoromethyl)thiophenol: Lacks the aniline moiety, used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, sulfanyl linkage, and aniline moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NS/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVQWHZDLNCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380627 | |
Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-66-4 | |
Record name | 4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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